4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Description
This compound is a sulfamoyl benzamide derivative characterized by a bis(2-cyanoethyl)sulfamoyl group attached to a benzamide core and an N-linked 5-methyl-4-phenyl-1,3-thiazol-2-yl substituent. Its molecular formula is C₂₂H₂₁N₅O₃S₂, with a molecular weight of 467.6 g/mol and a calculated XLogP3 value of 2.5, indicating moderate lipophilicity . The compound’s structural uniqueness lies in its cyanoethyl-functionalized sulfamoyl group and the sterically hindered 5-methyl-4-phenylthiazole moiety, which may influence biological interactions and physicochemical properties.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-17-21(18-7-3-2-4-8-18)26-23(32-17)27-22(29)19-9-11-20(12-10-19)33(30,31)28(15-5-13-24)16-6-14-25/h2-4,7-12H,5-6,15-16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLANHEWPDVOYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound involves three primary stages:
- Thiazole Ring Formation : Construction of the 5-methyl-4-phenyl-1,3-thiazol-2-amine scaffold.
- Sulfamoyl Group Installation : Functionalization of the benzamide precursor with the bis(2-cyanoethyl)sulfamoyl moiety.
- Amide Coupling : Linking the sulfamoylbenzamide to the thiazole amine.
Each step requires precise control of reaction conditions to optimize yields and purity.
Thiazole Ring Synthesis
Hantzsch Thiazole Synthesis
The 5-methyl-4-phenyl-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis, which involves cyclization between a thiourea derivative and an α-halo ketone.
Reaction Scheme:
- α-Halo Ketone Preparation :
- Cyclization with Thiourea :
Key Observations :
Sulfamoylbenzamide Synthesis
Sulfamoylation of Benzoic Acid
The bis(2-cyanoethyl)sulfamoyl group is introduced via sulfamoylation of 4-aminobenzoic acid, followed by cyanoethylation:
Stepwise Procedure:
- Sulfonation :
- Reagent: Chlorosulfonic acid (ClSO₃H).
- Product: 4-chlorosulfonylbenzoic acid.
- Amination with Bis(2-cyanoethyl)amine :
- Conditions: Dropwise addition of bis(2-cyanoethyl)amine in dichloromethane (DCM) at 0°C.
- Base: Triethylamine (Et₃N) to neutralize HCl.
- Acid Chloride Formation :
- Reagent: Thionyl chloride (SOCl₂).
- Product: 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride.
Critical Parameters :
- Excess SOCl₂ ensures complete conversion to the acid chloride.
- Reaction temperature must remain below 25°C to prevent cyanoethyl group hydrolysis.
Amide Coupling
Nucleophilic Acyl Substitution
The final step involves coupling the sulfamoylbenzoyl chloride with 5-methyl-4-phenyl-1,3-thiazol-2-amine:
Reaction Conditions:
- Solvent : Anhydrous tetrahydrofuran (THF).
- Base : N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
- Temperature : 0°C to room temperature, 12–16 hours.
- Yield : ~50–60%.
Alternative Methods :
- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF improves yields to ~70% but increases purification complexity.
Optimization and Challenges
Byproduct Formation and Mitigation
Comparative Analysis of Synthetic Routes
| Step | Method A (Classical) | Method B (Modern) |
|---|---|---|
| Thiazole Synthesis | Hantzsch (65% yield) | Microwave-assisted (75%) |
| Sulfamoylation | ClSO₃H, 0°C (60%) | SO₂Cl₂, RT (70%) |
| Coupling | SOCl₂/THF (55%) | EDC/HOBt (70%) |
Key Insight : Microwave-assisted thiazole synthesis reduces reaction time from 12 hours to 30 minutes, enhancing throughput.
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages:
- Mixing Efficiency : Enhanced mass transfer for sulfamoylation.
- Safety : Reduced exposure to toxic reagents (e.g., SOCl₂).
- Yield Consistency : ±2% batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfamoyl group can be oxidized under specific conditions.
Reduction: The nitrile groups in the bis(2-cyanoethyl) moiety can be reduced to amines.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique chemical structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Benzamide Derivatives with Thiazole Substituents
Several analogs share the sulfamoyl benzamide backbone but differ in substituents on the sulfamoyl group or thiazole ring:
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Replacing cyanoethyl with methoxyethyl groups increases hydrophilicity (XLogP3 likely lower than 2.5). Reported to enhance plant growth by 119.09% (p < 0.05), suggesting sulfamoyl benzamides’ bioactivity is substituent-dependent .
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Lacks the sulfamoyl group but retains the thiazole-linked benzamide structure. Exhibits 129.23% plant growth modulation (p < 0.05), highlighting the importance of the thiazole ring in bioactivity .
Sulfamoyl Derivatives with Alternative Heterocycles
-
- These 1,3,4-oxadiazole derivatives (e.g., LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) replace the thiazole with an oxadiazole ring.
- Demonstrated antifungal activity against C. albicans, suggesting heterocycle choice (thiazole vs. oxadiazole) impacts target specificity .
- N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (): Features a nitro group on the thiazole and a trifluoromethylbenzamide group. Crystallographic data (monoclinic, P21/c) reveals planar geometry, which may contrast with the target compound’s steric bulk from the 4-phenyl-5-methyl group .
Substituent Effects on Physicochemical Properties
- Cyanoethyl vs. Methoxyethyl Sulfamoyl Groups: Cyanoethyl groups (target compound) increase polarity and hydrogen-bond acceptor count (7 vs. Methoxyethyl groups (e.g., : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide) may enhance metabolic stability due to reduced susceptibility to hydrolysis .
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core, a thiazole ring, and a sulfamoyl group. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H21N5O3S2 |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 313405-11-7 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation. The thiazole and sulfamoyl groups may modulate the activity of these targets, leading to inhibition of tumor growth.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study evaluating related compounds demonstrated:
- Cell Lines Tested : A549, HCC827, NCI-H358
- IC50 Values :
Enzyme Inhibition
The compound may also act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. In vitro studies have shown that structurally similar compounds exhibit selective inhibition of HDAC3 with IC50 values around 95.48 nM .
Study on Anticancer Properties
A comprehensive study involving the synthesis and evaluation of thiazole derivatives found that certain compounds exhibited high potential for anticancer activity. The results indicated that these compounds could effectively halt the growth of tumor cells while showing lower toxicity towards normal cells .
Combination Therapy Potential
Research has also explored the potential for combination therapies using this compound alongside established chemotherapeutics like taxol and camptothecin. Preliminary data suggest that low doses can enhance the overall anticancer efficacy when used in conjunction with these drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
